molecular formula C18H19NO5S B113318 Benzyl 3-tosyloxyazetidine-1-carboxylate CAS No. 939759-24-7

Benzyl 3-tosyloxyazetidine-1-carboxylate

Cat. No.: B113318
CAS No.: 939759-24-7
M. Wt: 361.4 g/mol
InChI Key: HRFVAHLDZVELFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-tosyloxyazetidine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-tosyloxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Tosylation: Tosyl chloride (TsCl) and pyridine.

    Esterification: Benzyl alcohol and a catalyst such as sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Hydrolysis: Aqueous acid or base.

Major Products Formed

Scientific Research Applications

Benzyl 3-tosyloxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-tosyloxyazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-hydroxyazetidine-1-carboxylate
  • Benzyl 3-azidoazetidine-1-carboxylate
  • Benzyl 3-chloroazetidine-1-carboxylate

Uniqueness

Benzyl 3-tosyloxyazetidine-1-carboxylate is unique due to the presence of the tosylate group, which makes it a versatile intermediate for further chemical modifications. This compound’s reactivity and stability make it a valuable tool in synthetic organic chemistry.

Properties

IUPAC Name

benzyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFVAHLDZVELFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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